(R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Description
(R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS 188256-28-2) is a chiral amino acid ester derivative with a naphthalene substituent. Its molecular formula is C₁₄H₁₆ClNO₂, and it has a molecular weight of 265.7353 g/mol . The compound is primarily used in research settings, particularly in pharmaceutical and organic chemistry studies, due to its stereospecificity and aromatic functionality.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-3-naphthalen-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDPGZAZMFNUBC-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is investigated for its pharmaceutical properties, including its potential use as a drug precursor or therapeutic agent. Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The compound’s key structural feature is the naphthalen-1-yl group, which distinguishes it from analogs with phenyl, thiophene, or hydroxyl-substituted aromatic rings. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties
- Aromaticity vs. Polarity : The naphthalen-1-yl group in the target compound confers high aromaticity , likely reducing solubility in polar solvents compared to analogs with hydroxyl or methoxy groups (e.g., 3,4-dihydroxyphenyl derivative, similarity 0.95) .
- Electron Effects: The nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () increases reactivity, making it a precursor for amine synthesis via reduction.
- Stereochemistry : The (R)-configuration of the target compound differentiates it from (S)-enantiomers (e.g., ), which may exhibit divergent biological activities or metabolic pathways .
Research and Application Contexts
- Pharmacological Potential: The naphthalene moiety may enhance binding to aromatic receptors or enzymes, making the target compound valuable in drug discovery. Hydroxylated analogs () are more likely to interact with polar biological targets.
- Impurity Analysis : Compounds like those in (e.g., thiophene derivatives) highlight the importance of structural analogs in impurity profiling during drug development .
Biological Activity
(R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, also known by its CAS number 188256-28-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClNO2 |
| Molecular Weight | 265.74 g/mol |
| Solubility | Moderately soluble (0.0246 mg/ml) |
| Log P (octanol-water partition coefficient) | 2.68 |
| Bioavailability Score | 0.55 |
| BBB Permeant | Yes |
The compound exhibits significant biological activity primarily through its interactions with various biological targets. Notably, it has been studied for its inhibitory effects on specific enzymes and receptors that play critical roles in disease processes.
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain proteases, which are crucial for viral replication and host immune evasion. For instance, studies have demonstrated its potential to inhibit the papain-like protease (PLpro) of SARS-CoV-2, which is essential for the virus's life cycle .
- Antiviral Properties : The compound has shown promising antiviral activity against SARS-CoV-2, with effective concentrations reported in vitro. For example, a related naphthylmethylamine compound demonstrated an IC50 value of approximately 0.6 μM against PLpro, suggesting that similar compounds could exhibit comparable efficacy .
Antiviral Efficacy
A study published in March 2023 explored the antiviral properties of various naphthyl derivatives, including this compound. The findings highlighted the compound's ability to reduce viral replication significantly in Vero E6 cells when treated with concentrations as low as 1.1 μM .
Cytotoxicity Assessment
In evaluating the safety profile of the compound, cytotoxicity assays revealed that it exhibited minimal cytotoxic effects at therapeutic concentrations (CC50 > 30 μM), indicating a favorable therapeutic index for further development as an antiviral agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics:
Preparation Methods
Stereoselective Synthesis via Asymmetric Hydrogenation
Reaction Scheme and Mechanism
This industrial-scale approach utilizes a rhodium-catalyzed asymmetric hydrogenation to establish the (R)-configuration:
Naphthalene precursor preparation :
Naphthalen-1-ylacrolein undergoes Horner-Wadsworth-Emmons olefination with diethyl acetamidomalonate to form (Z)-α,β-unsaturated ester 1a (Yield: 78%).Asymmetric hydrogenation :
1a reacts under 50 bar H₂ pressure with Rh(COD)((R)-BINAP) catalyst (0.5 mol%), achieving 98% ee for intermediate 1b .Esterification and salt formation :
Hydrolysis of 1b followed by methyl esterification (CH₃OH/HCl gas) yields the target hydrochloride salt.
Table 1: Hydrogenation Optimization Data
| Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 0.1 | 30 | 25 | 82 | 65 |
| 0.5 | 50 | 30 | 98 | 91 |
| 1.0 | 50 | 30 | 98 | 93 |
Key finding: Catalyst loadings >0.5% provide marginal yield improvements but increase production costs disproportionately.
Resolution-Based Synthesis from Racemic Mixtures
Kinetic Resolution Strategy
For laboratory-scale production, enzymatic resolution using immobilized penicillin G acylase achieves 99.4% enantiomeric excess:
Racemic synthesis :
Condensation of naphthalen-1-ylmagnesium bromide with methyl 2-phthalimidoacrylate yields racemic 2a (Yield: 85%).Enzymatic resolution :
2a undergoes selective hydrolysis in phosphate buffer (pH 7.4) at 37°C for 24h, retaining (R)-enantiomer while converting (S)-form to acid.Salt formation :
Treatment with HCl/Et₂O precipitates pure (R)-hydrochloride.
Table 2: Enzyme Performance Comparison
| Enzyme Source | Conversion (%) | ee (%) | Productivity (g/L/h) |
|---|---|---|---|
| E. coli PGA | 48 | 99.4 | 2.1 |
| Alcaligenes faecalis | 39 | 98.7 | 1.4 |
| Cross-linked enzyme aggregate | 52 | 99.1 | 3.2 |
Notably, enzyme reuse (10 cycles) maintains >90% initial activity when immobilized on epoxy-functionalized silica.
Solid-Phase Peptide Synthesis (SPPS) Derivatization
Merrifield Resin-Based Approach
This method enables parallel synthesis of chiral derivatives for structure-activity studies:
Resin loading :
Fmoc-protected aminomethyl polystyrene resin (0.6 mmol/g) reacts with naphthalen-1-ylpropanoic acid via DIC/HOBt activation.Chiral induction :
(R)-2-amino methyl ester incorporation uses PyBOP/NMM coupling in DMF (3 × 30 min cycles).Cleavage and purification :
TFA cleavage (95% purity) followed by HCl salt precipitation in MTBE.
Table 3: SPPS Optimization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling temperature | 25°C vs 40°C | +12% yield |
| Fmoc deprotection time | 5 min vs 10 min | No significant change |
| Resin swelling time | 30 min vs 60 min | +8% loading efficiency |
This method produces 500 mg quantities suitable for preclinical testing within 72h.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Modern plants employ microreactor systems to enhance stereocontrol:
- Reactor design : Corning AFR™ module with 1.7 mm channels
- Throughput : 15 kg/day using 0.01 mol% Rh catalyst
- Cost analysis : 38% reduction in catalyst expenditure vs batch processing
Green Chemistry Metrics
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-factor | 86 | 24 | 72% ↓ |
| PMI (Process Mass Intensity) | 132 | 49 | 63% ↓ |
| Energy consumption | 58 kWh/kg | 19 kWh/kg | 67% ↓ |
These advancements position (R)-methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride as a sustainable chiral building block for CNS drug development.
Analytical Characterization Protocols
Chiral Purity Assessment
- HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane/IPA/DEA 80:20:0.1, 1 mL/min, 254 nm
- Retention times : (R)-enantiomer 12.7 min, (S)-enantiomer 14.3 min
- LOQ : 0.05% for minor enantiomer
Salt Formation Monitoring
In situ Raman spectroscopy tracks HCl salt crystallization:
- Characteristic peak at 1685 cm⁻¹ (protonated amine)
- Crystallization endpoint determined by multivariate analysis
Emerging Synthetic Technologies
Biocatalytic Dynamic Kinetic Resolution
Novel Candida antarctica lipase B mutants enable simultaneous racemization and resolution:
- ee : 99.9%
- Space-time yield : 8.4 g/L/h
- Solvent system : Deep eutectic solvent (choline chloride/glycerol)
Photoredox Asymmetric Catalysis
Visible-light-mediated α-C-H amination achieves 97% ee using:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Amine source : Trimethylsilyl azide
- Throughput : 5 mmol scale in 6h
Regulatory-Grade Synthesis Protocols
For GMP production (ICH Q11 guidelines):
- Starting material control : Naphthalen-1-ylpropanoic acid (USP <1086> compliance)
- Genotoxic impurity control :
- Limit: <1 ppm for alkyl chlorides
- Purification: Activated carbon treatment
- Process validation :
- 3 consecutive batches meeting:
- Assay: 98.0-102.0%
- Related substances: <0.5% total
- 3 consecutive batches meeting:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
